(2S)-2-Amino-8-hydroxyoctanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2S)-2-amino-8-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H17NO3/c9-7(8(11)12)5-3-1-2-4-6-10/h7,10H,1-6,9H2,(H,11,12)/t7-/m0/s1 |
InChI Key |
BXWIRZWJUWLKSW-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCCO)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCCO)CCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways
Stereoselective Synthesis Strategies for (2S)-2-Amino-8-hydroxyoctanoic acid
Achieving the correct (S)-configuration at the α-carbon is paramount for the biological activity of many amino acids. Several advanced synthetic strategies can be employed to control this stereochemistry.
Chemoenzymatic synthesis merges the selectivity of biological catalysts with the practicality of chemical reactions, offering an elegant route to enantiopure compounds. elsevierpure.comiupac.org Enzymes such as amino acid dehydrogenases or transaminases are highly effective in the stereoselective formation of the amino group. acs.orgnih.gov
A plausible chemoenzymatic route to this compound could involve the enzymatic reductive amination of a corresponding α-keto acid, 2-oxo-8-hydroxyoctanoic acid. This keto acid precursor could be synthesized from commercially available starting materials. The key enzymatic step would utilize an (S)-selective amino acid dehydrogenase, which would install the amino group with the desired stereochemistry.
Table 1: Hypothetical Chemoenzymatic Synthesis of this compound
| Step | Reaction | Catalyst/Reagents | Key Transformation |
| 1 | Synthesis of 2-oxo-8-hydroxyoctanoic acid | Chemical synthesis from a suitable precursor | Formation of the α-keto acid |
| 2 | Reductive Amination | (S)-Amino Acid Dehydrogenase, Ammonia (B1221849), NADH | Stereoselective formation of the (S)-amino group |
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, often utilizing small organic molecules, such as proline and its derivatives, as catalysts. rsc.orgacs.orgdntb.gov.uanih.gov These catalysts can effectively create stereogenic centers with high enantioselectivity.
For the synthesis of this compound, an organocatalytic approach could involve the asymmetric α-amination of a protected 8-hydroxyoctanal. This reaction, catalyzed by a chiral amine catalyst, would generate the desired (S)-amino stereocenter. Subsequent oxidation of the aldehyde would yield the target amino acid. The development of organocatalytic methods for the synthesis of functionalized α-amino acid derivatives provides a strong foundation for this approach. acs.org
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method is a robust and reliable way to control stereochemistry.
A common strategy involves the use of Evans oxazolidinone auxiliaries. In a potential synthesis of this compound, an oxazolidinone derived from a chiral amino alcohol would be acylated with a protected 8-hydroxyoctanoic acid derivative. Subsequent asymmetric alkylation or amination of the enolate would establish the (S)-stereocenter at the α-position. Finally, cleavage of the auxiliary would furnish the desired amino acid. The stereocontrolled synthesis of a related compound, (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid, successfully employed an Evans asymmetric alkylation as a key step, highlighting the feasibility of this approach. nih.gov
Chemical Synthesis Methodologies
The presence of three reactive functional groups (amino, hydroxyl, and carboxylic acid) in this compound necessitates a well-designed protecting group strategy to avoid unwanted side reactions. researchgate.netnih.govrsc.orgjocpr.comlibretexts.org The choice of protecting groups is crucial and they must be orthogonal, meaning they can be removed selectively without affecting the others. researchgate.net
Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are removable under acidic and basic conditions, respectively. researchgate.netlibretexts.org The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether (Bn). The carboxylic acid is often protected as an ester, such as a methyl or benzyl ester.
Table 2: Common Protecting Groups for Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |
| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Methyl Ester | OMe | Saponification (e.g., NaOH) |
| Carboxylic Acid | Benzyl Ester | OBn | Hydrogenolysis (H₂, Pd/C) |
The optimization of protecting group strategies involves selecting groups that are stable under the reaction conditions for subsequent steps and can be removed with high efficiency and without compromising the integrity of the target molecule.
For instance, in a potential synthesis starting from 8-hydroxyoctanoic acid, the introduction of the amino group at the α-position could be achieved through α-bromination followed by nucleophilic substitution with an amine source. The optimization of this sequence would involve screening different brominating agents, bases, solvents, and temperatures to maximize the yield of the α-bromo acid and the subsequent amination step while minimizing side products. Similarly, for enzymatic reactions, parameters such as pH, temperature, substrate concentration, and enzyme loading need to be carefully tuned to achieve optimal conversion and enantioselectivity. researchgate.net
Scale-Up Considerations for Synthetic Production
The large-scale synthesis of specialized amino acids like this compound presents several challenges. General strategies for scaling up amino acid production often involve transitioning from laboratory-scale procedures to industrial production. This requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield.
Key considerations for the scale-up of amino acid synthesis include:
Starting Material Sourcing: Ensuring a reliable and cost-effective supply of starting materials is crucial for industrial-scale production.
Process Safety: Handling reagents like hydrocyanic acid (in the case of Strecker synthesis) on a large scale requires stringent safety protocols to mitigate risks. mdpi.com
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice must be optimized for large-scale reactors, which may differ significantly from laboratory glassware. acs.org
Product Isolation and Purification: Developing efficient and scalable methods for isolating the final product in high purity is a critical step. This often involves techniques like crystallization or large-scale chromatography. acs.org
Waste Management: Industrial-scale chemical synthesis generates significant waste, and environmentally sound disposal or recycling methods are necessary.
While specific scale-up data for this compound is not extensively published, the general principles of amino acid production scale-up would apply. mdpi.comresearchgate.netnumberanalytics.com
Microbial and Enzymatic Biosynthesis Routes
Biosynthetic routes offer an alternative to chemical synthesis, often providing high stereoselectivity and milder reaction conditions. The biosynthesis of this compound can be envisioned as a two-stage process: the formation of the C8 backbone with terminal hydroxylation, followed by the introduction of the amino group at the C-2 position.
The de novo biosynthesis of the foundational molecule, 8-hydroxyoctanoic acid, has been demonstrated in engineered microorganisms like Saccharomyces cerevisiae. nih.govresearchgate.net The primary precursors for this pathway are simple carbon sources such as glucose and ethanol. nih.govresearchgate.net
The proposed biosynthetic pathway for this compound would therefore likely involve the following key precursors:
Glucose/Ethanol: Serve as the initial carbon source for the synthesis of the fatty acid backbone. nih.govresearchgate.net
Octanoic Acid: This medium-chain fatty acid is an intermediate that is subsequently hydroxylated. nih.govnih.gov
8-hydroxyoctanoic acid: The direct precursor for the amination step.
Amino donor: A molecule such as an amino acid (e.g., L-alanine, L-glutamate) is required for the transamination reaction. nih.govresearchgate.net
Several key enzymes are required to catalyze the conversion of simple precursors into this compound.
Fatty Acid Synthase (FAS): A mutated fatty acid synthase can be engineered to specifically produce octanoic acid from acetyl-CoA and malonyl-CoA derived from the central carbon metabolism. nih.govresearchgate.net
Cytochrome P450 Monooxygenase (CYP): These enzymes are crucial for the ω-hydroxylation of octanoic acid to yield 8-hydroxyoctanoic acid. nih.govresearchgate.netresearchgate.net A cytochrome P450 reductase is also required to transfer electrons to the CYP enzyme. nih.govresearchgate.net
Transaminase (Amine Transaminase, ATA): This class of enzymes catalyzes the transfer of an amino group from an amino donor to a keto acid. To produce this compound, a transaminase would act on the corresponding keto acid, 2-keto-8-hydroxyoctanoic acid. A transaminase from Chromobacterium violaceum has been successfully used to produce the related compound (S)-2-aminooctanoic acid with high enantiomeric excess, demonstrating the feasibility of this enzymatic step. nih.gov D-amino acid transaminases have also been identified and could potentially be used for the synthesis of the D-enantiomer. google.com
Table 1: Key Biosynthetic Enzymes and their Functions
| Enzyme | Function | Precursor | Product |
|---|---|---|---|
| Fatty Acid Synthase (engineered) | Synthesis of C8 fatty acid backbone | Acetyl-CoA, Malonyl-CoA | Octanoyl-CoA |
| Cytochrome P450 Monooxygenase | Terminal hydroxylation | Octanoic Acid | 8-Hydroxyoctanoic Acid |
| Transaminase | Stereoselective amination | 2-Keto-8-hydroxyoctanoic acid, Amino donor | This compound |
Metabolic engineering strategies can be employed to improve the yield of this compound in microbial hosts like E. coli or S. cerevisiae.
Potential metabolic engineering strategies include:
Pathway Optimization: Balancing the expression of different enzymes in the pathway is crucial to avoid the accumulation of toxic intermediates. For instance, the activity of the cytochrome P450 and the transaminase needs to be coordinated with the production of their respective substrates. nih.gov
Increasing Precursor Supply: Engineering the central carbon metabolism to channel more carbon towards the synthesis of octanoic acid can boost production.
Elimination of Competing Pathways: Deleting genes responsible for pathways that divert precursors away from the desired product can increase the final yield.
Cofactor Engineering: Ensuring an adequate supply of cofactors, such as NADPH for the cytochrome P450 reductase and pyridoxal (B1214274) phosphate (B84403) (PLP) for the transaminase, is essential for optimal enzyme activity.
Metabolism and Degradation Pathways
Enzymatic Catabolism of (2S)-2-Amino-8-hydroxyoctanoic acid
The initial step in the catabolism of most amino acids is the removal of the α-amino group, a process typically accomplished through transamination or oxidative deamination. nih.govwikilectures.eu Concurrently or subsequently, the hydroxyl group at the opposing end of the molecule would likely undergo oxidation via pathways established for ω-hydroxy fatty acids. wikipedia.orgbyjus.com
Transamination: The most probable first step is the transfer of the α-amino group to an α-keto acid, such as α-ketoglutarate, a reaction catalyzed by a specific aminotransferase (transaminase). ditki.comslideshare.net This reaction would convert this compound into its corresponding α-keto acid, 8-hydroxy-2-oxooctanoic acid, while the α-ketoglutarate is converted to glutamate (B1630785). khanacademy.org These reactions are generally reversible and require pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a cofactor. wikilectures.eu
Oxidative Deamination: Alternatively, the amino group could be removed by oxidative deamination. While direct deamination of many amino acids is a minor pathway, glutamate, formed from the initial transamination, can undergo rapid oxidative deamination catalyzed by glutamate dehydrogenase, releasing ammonia (B1221849) and regenerating α-ketoglutarate. wikilectures.euditki.com The released ammonia would then typically enter the urea (B33335) cycle for excretion. nih.gov
Omega (ω)-Oxidation: The 8-hydroxyl group of the octanoic acid chain is a target for ω-oxidation, a pathway that typically occurs in the endoplasmic reticulum of liver and kidney cells. byjus.commicrobenotes.com This process involves a series of enzymatic steps:
Alcohol Dehydrogenase: The terminal hydroxyl group is oxidized to an aldehyde, yielding 8-oxo-2-aminooctanoic acid (if this step precedes deamination) or 8-oxooctanoic acid (if it follows deamination). This reaction is catalyzed by an alcohol dehydrogenase, using NAD+ as an oxidizing agent. byjus.comnih.gov
Aldehyde Dehydrogenase: The newly formed aldehyde group is then further oxidized to a carboxylic acid, a reaction catalyzed by an aldehyde dehydrogenase, also utilizing NAD+. nih.govwikipedia.org This would result in the formation of a dicarboxylic acid.
A plausible sequence of these enzymatic reactions is detailed in the table below.
| Proposed Enzymatic Step | Enzyme Class | Cofactor(s) | Substrate | Product |
| 1. Transamination | Aminotransferase | Pyridoxal Phosphate (PLP) | This compound | 8-Hydroxy-2-oxooctanoic acid |
| 2. Hydroxyl Oxidation | Alcohol Dehydrogenase | NAD+ | 8-Hydroxy-2-oxooctanoic acid | 8-Oxo-2-oxooctanoic acid |
| 3. Aldehyde Oxidation | Aldehyde Dehydrogenase | NAD+ | 8-Oxo-2-oxooctanoic acid | 2-Oxooctanedioic acid |
Intermediates and Products of Biochemical Degradation
Following the initial enzymatic modifications, the degradation of this compound would proceed through a series of metabolic intermediates. The primary intermediate, following the removal of the amino group, is 8-hydroxy-2-oxooctanoic acid .
Subsequent oxidation of the terminal hydroxyl group would yield 8-oxo-2-oxooctanoic acid and then 2-oxooctanedioic acid . The latter is a dicarboxylic α-keto acid that can be further metabolized.
The carbon skeleton of 2-oxooctanedioic acid would likely undergo further breakdown. One possibility is decarboxylation of the α-keto acid, followed by β-oxidation of the remaining fatty acid chain. This would generate smaller molecules that can enter central metabolic pathways. The ultimate products of the complete oxidation of the carbon skeleton would be carbon dioxide and water. The nitrogen from the amino group is converted to urea for excretion. nih.gov
| Putative Intermediate | Chemical Formula | Description |
| 8-Hydroxy-2-oxooctanoic acid | C8H14O4 | An α-keto acid formed by the deamination of the parent compound. |
| 8-Oxo-2-oxooctanoic acid | C8H12O4 | A diketo acid resulting from the oxidation of the terminal hydroxyl group. |
| 2-Oxooctanedioic acid | C8H12O5 | A dicarboxylic α-keto acid formed by the complete oxidation of the terminal carbon. |
| Succinyl-CoA | C25H38N7O17P3S | A potential end product of the carbon chain degradation, which can enter the citric acid cycle. |
| Acetyl-CoA | C23H38N7O17P3S | A potential end product of the carbon chain degradation, which can enter the citric acid cycle or be used for fatty acid synthesis. |
Integration into Central Metabolic Networks
The breakdown products of this compound are hypothesized to feed into the major energy-producing pathways of the cell.
The dicarboxylic acids produced via ω-oxidation can be shortened from both ends by β-oxidation. wikipedia.org The resulting products from the β-oxidation of the octanedioic acid derivative would likely include succinyl-CoA and acetyl-CoA .
Succinyl-CoA is an intermediate of the citric acid cycle and can be further metabolized within this cycle to generate ATP. lsuhsc.edu
Acetyl-CoA is a central molecule in metabolism. It can enter the citric acid cycle to be oxidized for energy, or it can be used as a building block for the synthesis of fatty acids and cholesterol. galaxy.ai
The glutamate produced during the initial transamination step can be used for the synthesis of other amino acids or deaminated to α-ketoglutarate, another intermediate of the citric acid cycle. nih.gov Therefore, the catabolism of this compound is likely to be both glucogenic (through the production of succinyl-CoA and α-ketoglutarate) and potentially ketogenic (through the production of acetyl-CoA). libretexts.org
Regulatory Mechanisms of Metabolic Flux
The flux through this hypothetical catabolic pathway would be tightly regulated to meet the cell's metabolic needs. The regulatory mechanisms are likely to be similar to those governing general amino acid and fatty acid metabolism. nih.govnumberanalytics.com
Substrate Availability: The rate of degradation would be dependent on the intracellular concentration of this compound.
Allosteric Regulation: Key enzymes in the pathway are likely subject to allosteric control. For example, the activity of dehydrogenases can be inhibited by high ratios of NADH/NAD+, signaling an energy-replete state. physiology.org Similarly, high levels of ATP could inhibit enzymes in the pathway.
Transcriptional Regulation: The expression of the genes encoding the enzymes involved in this pathway, such as the specific aminotransferases and dehydrogenases, may be regulated at the transcriptional level by nuclear receptors or other transcription factors that sense the metabolic state of the cell. nih.gov
Enzymology and Molecular Interactions
Identification and Characterization of Enzymes Interacting with (2S)-2-Amino-8-hydroxyoctanoic acid
While specific enzymes that metabolize this compound have not been definitively identified in the literature, enzymes from the aminomutase family are strong candidates for interaction. Notably, Lysine (B10760008) 2,3-aminomutase (LAM) , a radical S-adenosylmethionine (SAM) enzyme, is a key focus of investigation due to its action on the structurally analogous L-lysine. wikipedia.org
LAM, found in organisms like Clostridium subterminale and Escherichia coli, catalyzes the interconversion of (S)-α-lysine to (S)-β-lysine as part of the lysine catabolic pathway. pnas.orgnih.gov This isomerization involves the migration of the amino group from the alpha-carbon (C2) to the beta-carbon (C3). pnas.org Given that this compound shares the core α-amino acid structure with an extended, functionalized side chain, it is plausible that it could serve as a substrate or inhibitor for LAM or a related aminomutase. The enzyme's active site would need to accommodate the longer C8 chain, a factor that would be critical in determining substrate specificity and catalytic efficiency.
Other potential interacting enzymes could include those from the cytochrome P450 superfamily, which are known to hydroxylate fatty acids and their derivatives. nih.gov An enzyme from this family could potentially be involved in the biosynthesis of this compound by hydroxylating an 8-aminooctanoic acid precursor.
Kinetic Analysis of Enzyme-Substrate Interactions
A detailed kinetic analysis of enzymes acting on this compound is not yet available. However, the kinetic properties of Lysine 2,3-aminomutase with its natural substrate, L-lysine, provide a valuable framework for prediction.
It is anticipated that the interaction of this compound with a LAM-like enzyme would exhibit different kinetic parameters. The longer, more flexible octanoic acid side chain might lead to a different binding affinity (Km) compared to lysine. If the additional chain length and terminal hydroxyl group create more favorable interactions within the active site, a lower Km (higher affinity) might be observed. Conversely, steric hindrance could result in a higher Km. The catalytic efficiency (kcat/Km) would depend on both the binding affinity and the rate of the chemical transformation.
Table 1: Reported Kinetic Parameters for Lysine 2,3-Aminomutase (LAM)
| Enzyme Source | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|
| Escherichia coli | (S)-α-Lysine | Turnover Number (kcat) | 5.0 min⁻¹ | nih.gov |
Structural Elucidation of Enzyme-Compound Complexes
The three-dimensional structure of Lysine 2,3-aminomutase from Clostridium subterminale has been elucidated by X-ray crystallography, providing significant insights into its mechanism and substrate binding. pnas.org The enzyme exists as a complex tetramer and its structure reveals a central channel where the cofactors and substrate are bound. pnas.org
In the active site, the substrate, L-α-lysine, forms an external aldimine with the cofactor pyridoxal-5'-phosphate (PLP). pnas.org This complex is positioned in close proximity to the other essential cofactors: the [4Fe-4S] cluster and S-adenosyl-L-methionine (SAM). The lysyl side chain is oriented such that its 3-pro-R hydrogen is near the C5' atom of the adenosyl group of SAM, which is less than 4 Å away. pnas.org This arrangement is perfectly poised for the initial step of the reaction: hydrogen abstraction by the 5'-deoxyadenosyl radical that is generated from SAM. pnas.org
For this compound to be a substrate, its longer side chain would need to be accommodated within this active site channel. The flexibility of the alkyl chain might allow it to fold in a way that presents the target C-H bond for abstraction. The terminal hydroxyl group could potentially form additional hydrogen bonds with active site residues, which might influence the compound's binding orientation and affinity. Docking studies based on the known LAM structure would be necessary to model the precise binding mode of this compound and to predict its suitability as a substrate.
Cofactor Dependencies in Enzymatic Reactions
The catalytic activity of Lysine 2,3-aminomutase is critically dependent on a suite of cofactors that participate directly in its complex radical-based mechanism. wikipedia.orgpnas.org The proposed interaction with this compound would likely require the same set of cofactors.
The key cofactors for LAM are:
S-Adenosyl-L-methionine (SAM) : It functions as the source of the 5'-deoxyadenosyl radical. Through a reductive cleavage reaction involving the [4Fe-4S] cluster, SAM is converted to methionine and a highly reactive 5'-deoxyadenosyl radical, which initiates the catalytic cycle by abstracting a hydrogen atom from the substrate. pnas.orgnih.gov
Pyridoxal-5'-phosphate (PLP) : This vitamin B6 derivative forms a Schiff base (aldimine) with the α-amino group of the substrate. This binding not only anchors the substrate in the active site but also utilizes the conjugated pi-system of PLP to stabilize the radical intermediates formed during the amino group migration. wikipedia.org
[4Fe-4S] Cluster : This iron-sulfur cluster is a hallmark of radical SAM enzymes. It participates in the reductive cleavage of SAM to generate the initiating 5'-deoxyadenosyl radical. pnas.org
Table 2: Cofactors of Lysine 2,3-Aminomutase and Their Functions
| Cofactor | Function | Reference |
|---|---|---|
| S-Adenosyl-L-methionine (SAM) | Generates the primary 5'-deoxyadenosyl radical initiator. | wikipedia.orgpnas.org |
| Pyridoxal-5'-phosphate (PLP) | Binds the substrate via an aldimine linkage and stabilizes radical intermediates. | wikipedia.org |
| [4Fe-4S] Cluster | Mediates the one-electron reduction of SAM for radical generation. | pnas.org |
Allosteric Modulation and Regulation of Enzyme Activity
Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a fundamental mechanism for controlling metabolic pathways. While specific allosteric modulators for the enzymatic processing of this compound have not been identified, principles from other enzyme systems can be considered.
For instance, in the case of acetohydroxyacid synthases (AHASs), the enzymes are allosterically inhibited by the end-product amino acids of the pathway, such as valine and leucine. nih.gov This feedback inhibition occurs when the amino acids bind to regulatory subunits or domains, causing a conformational change that reduces the enzyme's catalytic activity. nih.gov
It is conceivable that the activity of an enzyme that metabolizes this compound could be similarly regulated. The compound itself, or a downstream product of its metabolism, could act as an allosteric inhibitor or activator. Such a mechanism would serve to maintain homeostasis by fine-tuning the metabolic flux through the pathway in response to changing cellular concentrations of the substrate or product. Identifying potential allosteric sites and modulators would require further biochemical and structural investigation.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-lysine |
| (S)-α-lysine |
| (S)-β-lysine |
| (S)-α-[3,3,4,4,5,5,6,6-²H₈]lysine |
| 8-aminooctanoic acid |
| S-adenosyl-L-methionine (SAM) |
| Pyridoxal-5'-phosphate (PLP) |
| Valine |
| Leucine |
| Methionine |
Biological Roles and Cellular Functions
Involvement in Specialized Metabolic Pathways
There is currently no available information detailing the involvement of (2S)-2-Amino-8-hydroxyoctanoic acid in any specialized metabolic pathways. Research has yet to identify its metabolic fate or its role as a potential intermediate or product in any known metabolic cascade.
Contribution to Secondary Metabolite Biosynthesis
The contribution of this compound to the biosynthesis of secondary metabolites remains uncharacterized. There are no published studies linking this compound as a precursor or a structural component of any known secondary metabolites in any organism.
Cellular Uptake and Transport Mechanisms
The mechanisms by which this compound may be taken up by cells and transported across cellular membranes have not been investigated. Consequently, no information exists on any specific transporters or channels that may be involved in its cellular trafficking.
Role in Intercellular Signaling Mechanisms
There is no evidence to suggest that this compound plays a role in intercellular signaling. Its potential function as a signaling molecule, neurotransmitter, or hormone has not been explored in any scientific studies to date.
Influence on Gene Expression and Protein Regulation
The influence of this compound on gene expression and the regulation of protein synthesis or activity is an area where no research has been published. It is unknown whether this compound can modulate any genetic or proteomics pathways.
Interactions with Subcellular Organelles and Structures
There is a lack of data on the interactions between this compound and subcellular organelles or structures. Its potential localization within specific cellular compartments and any functional implications of such localization are yet to be determined.
Analytical and Detection Methodologies
Advanced Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are fundamental for the separation and quantification of (2S)-2-Amino-8-hydroxyoctanoic acid from complex matrices. The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids. sigmaaldrich.com For the enantioselective separation of this compound, the use of Chiral Stationary Phases (CSPs) is indispensable. Several types of CSPs are suitable for resolving amino acid enantiomers, including macrocyclic glycopeptide-based phases like teicoplanin and vancomycin, and ligand-exchange columns. sigmaaldrich.comchromatographytoday.com
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (commercially available as CHIROBIOTIC T), are particularly effective for separating a wide range of amino acids, including those with hydroxyl groups. sigmaaldrich.comhplc.eu The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which allows for the discrimination between the D- and L-enantiomers. The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, can be optimized to achieve the desired retention and resolution. sigmaaldrich.com
Ligand-exchange chromatography is another powerful approach. acs.org This technique involves a CSP that contains a chiral ligand, often an amino acid derivative, complexed with a metal ion, typically copper (II). The analyte, this compound, forms a transient diastereomeric complex with the stationary phase, allowing for the separation of its enantiomers. acs.org The elution order of the enantiomers can often be reversed by using the opposite enantiomer of the ligand on the stationary phase. sigmaaldrich.com
For enhanced detection, especially at low concentrations, pre-column or post-column derivatization can be employed to introduce a chromophore or fluorophore into the molecule. However, direct detection using mass spectrometry is often preferred for its high sensitivity and specificity. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization
Gas Chromatography (GC) offers high-resolution separation but requires analytes to be volatile and thermally stable. nih.gov Due to its polar nature, this compound is not directly amenable to GC analysis and must undergo derivatization. sigmaaldrich.comthermofisher.com This process involves converting the polar functional groups (amino, carboxyl, and hydroxyl) into less polar, more volatile moieties. sigmaaldrich.com
A common and effective derivatization strategy is silylation. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine, carboxylic acid, and hydroxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comacs.org These derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. sigmaaldrich.com An advantage of MTBSTFA is that the resulting TBDMS derivatives are more stable and less sensitive to moisture compared to those formed with other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com
Another approach is alkylation, for instance, using methyl chloroformate (MCF). nih.gov This method is particularly useful for the simultaneous derivatization of various amino and non-amino organic acids. nih.gov The reaction is typically rapid and can be performed at room temperature. nih.govnih.gov
Following derivatization, the sample is introduced into the GC-MS system. The separation occurs on a capillary column, often with a non-polar stationary phase. The mass spectrometer then detects the derivatized compound, providing both quantification and structural information based on its mass-to-charge ratio and fragmentation pattern. For chiral analysis, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, would be necessary to resolve the derivatized enantiomers. nih.gov
Table 1: Comparison of Derivatization Reagents for GC-MS Analysis
| Derivatization Reagent | Target Functional Groups | Advantages | Disadvantages |
|---|---|---|---|
| MTBSTFA | -NH₂, -COOH, -OH | Forms stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.com | May require elevated temperatures for complete reaction. |
| MCF | -NH₂, -COOH | Rapid reaction at room temperature, low reagent cost. nih.gov | Can be highly exothermic, potential for side reactions. nih.gov |
| MSTFA | -NH₂, -COOH, -OH | Produces volatile by-products that do not interfere with chromatography. thermofisher.com | Derivatives can be moisture sensitive. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of this compound at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. msvision.com
Direct analysis of underivatized amino acids is possible using hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography. researchgate.netthermofisher.commdpi.com HILIC is particularly well-suited for retaining and separating polar compounds like amino acids. researchgate.netmdpi.com A typical HILIC setup uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is advantageous for electrospray ionization (ESI). mdpi.com
Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). mdpi.comnih.gov For this compound, the precursor ion would be its protonated molecule [M+H]⁺ in positive ion mode ESI. This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. By selectively monitoring these transitions, the instrument can quantify the target analyte with high specificity, even in the presence of a complex sample matrix. nih.gov
To further improve sensitivity, derivatization can be employed to enhance ionization efficiency. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly lower the limits of detection, often into the femtomole range. nih.gov For instance, derivatization with 1-bromobutane (B133212) can improve the hydrophobicity and basicity of amino acids, leading to better chromatographic separation and higher sensitivity in LC-MS/MS. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound. nmims.edu It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
¹H NMR spectroscopy would reveal the chemical environment of all the protons in the molecule. The proton at the chiral center (C2) would appear as a multiplet, and its chemical shift and coupling constants to the adjacent methylene (B1212753) protons would be characteristic. The protons of the methylene groups along the carbon chain would exhibit complex splitting patterns due to coupling with their neighbors. The terminal hydroxyl group proton may be observable, though its signal can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.
¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, including the carboxyl carbon, the chiral α-carbon, the six methylene carbons, and the carbon bearing the hydroxyl group.
Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals. nmims.edu
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, allowing for the tracing of the entire spin system from the α-proton to the terminal methylene group.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached, enabling the assignment of the carbon signals based on the already assigned proton signals.
To determine the stereochemistry (the 'S' configuration at C2), chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR. nih.govrsc.org These agents form diastereomeric complexes with the enantiomers of the amino acid, leading to separate and distinguishable NMR signals for each enantiomer. rsc.org Alternatively, advanced techniques like parahydrogen-induced hyperpolarization (PHIP-NMR) can be used to discriminate between enantiomers through their interaction with a chiral catalyst. nih.govacs.org
Mass Spectrometry-Based Profiling and Identification
Mass spectrometry (MS) is a key technology for the identification and profiling of this compound, especially within complex biological or chemical mixtures. nih.govnih.gov High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, can provide a highly accurate mass measurement of the intact molecule, which is crucial for determining its elemental composition. msvision.com
Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like amino acids, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. chromatographyonline.com
Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern that serves as a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:
Neutral loss of water (H₂O) from the hydroxyl group and/or the carboxyl group.
Neutral loss of ammonia (B1221849) (NH₃) and formic acid (HCOOH) from the amino acid moiety.
Cleavage of the carbon-carbon bonds along the alkyl chain, leading to a series of fragment ions.
By analyzing these fragmentation patterns, it is possible to confirm the identity of the compound and distinguish it from other isomers. This is particularly important in metabolomics studies where numerous structurally similar compounds may be present. nih.gov
Development of High-Throughput Screening Assays
High-throughput screening (HTS) assays are essential for rapidly screening large numbers of samples for the presence or activity of this compound or enzymes that may produce or modify it. amerigoscientific.com The development of such assays depends on the specific research question.
For quantifying the compound itself, an LC-MS-based method can be adapted for a high-throughput format, often using 96- or 384-well plates for sample preparation and injection. chromatographyonline.comemory.edu The use of ultra-high performance liquid chromatography (UHPLC) can significantly reduce run times to under a minute per sample, enabling the analysis of thousands of samples per day. chromatographyonline.com
If the goal is to screen for enzymes that synthesize or modify this compound, a variety of assay principles can be employed. nih.gov These can be based on:
Direct detection of the product: An HTS-compatible LC-MS method can be used to directly measure the formation of the target compound.
Coupled enzyme assays: The reaction of interest can be coupled to a second reaction that produces a readily detectable signal, such as a change in color (colorimetric assay) or light emission (fluorometric or chemiluminescent assay).
Competitive binding assays: A fluorescently labeled analog of the amino acid could be used in a competitive assay where its displacement from a binding partner by the native compound results in a change in fluorescence. nih.gov
For cell-based screening, where the compound's effect on cells is of interest, assays can be designed to measure endpoints like cell viability, reporter gene expression, or the production of specific biomarkers. emory.edunih.gov These assays are typically performed in multi-well plates and read using automated plate readers or high-content imaging systems. emory.edu
Biosensor Development for Specific Detection
A biosensor is an analytical device that combines a biological component with a physicochemical detector to selectively identify a target analyte. youtube.com The development of a biosensor specifically for this compound would be a novel undertaking, as no such specific biosensor has been described in the current scientific literature. However, by drawing parallels from the extensive research on biosensors for other amino acids, a strategic approach to its development can be conceptualized. nih.govnih.govresearchgate.net This would involve the careful selection of a biological recognition element and a suitable transducer to generate a measurable signal upon binding to the target molecule.
The biological recognition element is the core component that ensures the specificity of the biosensor. For this compound, this could potentially be an enzyme or a synthetic receptor. Enzymes such as amino acid oxidases or dehydrogenases, which exhibit high selectivity for their substrates, are attractive candidates. nih.govmdpi.com It might be possible to discover a novel enzyme from a natural source that acts on this specific amino acid or to engineer an existing enzyme to recognize it. Protein engineering and directed evolution are powerful techniques that could be employed to modify the active site of a known amino acid oxidase to specifically accommodate the 8-hydroxyoctanoyl side chain. nih.govnih.gov
Another approach would be the development of synthetic receptors, such as molecularly imprinted polymers (MIPs) or aptamers. MIPs are created by polymerizing functional and cross-linking monomers in the presence of the target molecule, which acts as a template. The subsequent removal of the template leaves behind cavities that are complementary in shape, size, and chemical functionality to the target analyte. Aptamers are short, single-stranded DNA or RNA molecules that can be selected from large combinatorial libraries to bind to specific targets with high affinity and specificity.
The transducer component of the biosensor converts the binding event between the biological recognition element and this compound into a quantifiable signal. The choice of transducer depends on the nature of the recognition element and the desired application. Common transduction methods for amino acid detection include electrochemical and optical techniques. nih.govnih.gov
Electrochemical Biosensors
Electrochemical biosensors measure changes in electrical properties such as current, potential, or impedance upon interaction of the analyte with the bioreceptor. youtube.com Amperometric biosensors, which measure the current produced during the oxidation or reduction of an electroactive species, are a common type. nih.govyoutube.com
In a hypothetical amperometric biosensor for this compound, an immobilized oxidase enzyme could catalyze the oxidation of the amino acid. This reaction would consume oxygen and produce hydrogen peroxide. nih.gov The sensor could then be designed to detect either the decrease in oxygen concentration or the increase in hydrogen peroxide concentration, both of which can be measured electrochemically. youtube.com To enhance sensitivity and lower the operating potential, mediators can be incorporated into the electrode to facilitate electron transfer. youtube.com
The performance of such a biosensor would be characterized by several key parameters, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Performance Characteristics of an Amperometric Biosensor for this compound
| Parameter | Hypothetical Value |
|---|---|
| Linear Range | 1 µM - 500 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Response Time | < 10 seconds |
| Selectivity | High (minimal interference from other amino acids) |
| Stability | > 85% of initial response after 30 days |
Optical Biosensors
Optical biosensors utilize changes in optical phenomena, such as absorbance, fluorescence, or surface plasmon resonance, to detect the analyte. nih.govdtic.mil These sensors can offer high sensitivity and opportunities for multiplexed detection. researchgate.net
A fluorescence-based biosensor for this compound could be developed using a fluorophore whose emission properties are altered upon binding to the amino acid. researchgate.net This could be achieved by designing a synthetic receptor linked to a fluorescent molecule. Binding of the amino acid would induce a conformational change in the receptor, leading to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).
Alternatively, an enzyme-based optical biosensor could be constructed where the enzymatic reaction produces a colored or fluorescent product. For instance, the hydrogen peroxide generated by an amino acid oxidase can be used in a subsequent reaction catalyzed by peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
The potential characteristics of such an optical biosensor are summarized in the table below.
Table 2: Hypothetical Performance Characteristics of an Optical Biosensor for this compound
| Parameter | Hypothetical Value |
|---|---|
| Detection Method | Fluorescence |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Response Time | < 5 minutes |
| Specificity | High (engineered receptor) |
The development of a specific biosensor for this compound would require significant research and development. The key to success would lie in the identification or creation of a highly specific biological recognition element and its effective integration with a sensitive and reliable transducer. While no such sensor currently exists, the principles and technologies established for the detection of other amino acids provide a clear roadmap for future research in this area. mdpi.comnih.gov
Advanced Spectroscopic and Structural Characterization
Chiral Resolution and Stereochemical Determination
The synthesis of amino acids often results in a racemic mixture, containing equal amounts of both enantiomers. The separation of these stereoisomers, known as chiral resolution, is crucial for determining their distinct biological activities. For a molecule like (2S)-2-Amino-8-hydroxyoctanoic acid, this process is fundamental to isolate the desired (2S)-enantiomer.
Common methods for chiral resolution of amino acids include:
Formation of Diastereomeric Salts: This classic technique involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Enzymatic Resolution: Enzymes are highly stereoselective and can be used to selectively catalyze a reaction with only one enantiomer in a racemic mixture. For instance, an acylase could be used to selectively deacylate the N-acetyl derivative of one enantiomer, allowing for its separation from the unreacted acylated enantiomer.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. Glycopeptide-based selectors, for example, have been successfully used for the resolution of various aromatic amino acids. nih.gov The choice of the mobile phase and its pH can significantly influence the separation efficiency.
The absolute configuration of the separated enantiomers would then be determined using techniques such as X-ray crystallography or by comparing its optical rotation to known standards.
Conformational Analysis and Dynamics in Solution
The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of different conformers. Understanding this conformational landscape is essential as it can influence the molecule's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Key NMR experiments for conformational analysis include:
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons provide valuable information about the local electronic environment and dihedral angles between adjacent protons, respectively. The Karplus equation can be used to relate the observed three-bond proton-proton coupling constants (³JHH) to the torsional angles along the carbon backbone.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about through-space proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of internuclear distances and the elucidation of the preferred solution conformation.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are sensitive to the local geometry and can provide complementary information to ¹H NMR.
By combining experimental NMR data with computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, a detailed picture of the conformational preferences and dynamics of the molecule in solution can be obtained.
Solid-State Structural Investigations (e.g., X-ray Crystallography of Complexes)
X-ray crystallography provides unambiguous information about the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the free amino acid can be challenging, forming complexes with metals can facilitate crystallization and provide insight into the coordination chemistry of the molecule.
The process involves:
Synthesis of a Metal Complex: this compound can act as a ligand, coordinating to a metal center through its amino and carboxylate groups, and potentially the terminal hydroxyl group. Transition metals are often used for this purpose.
Crystallization: The metal complex is crystallized from a suitable solvent or mixture of solvents.
X-ray Diffraction Analysis: A single crystal is irradiated with X-rays, and the diffraction pattern is collected. The analysis of this pattern allows for the determination of the electron density distribution and thus the positions of all atoms in the crystal lattice.
The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal. This information is invaluable for understanding the intrinsic structural properties of the molecule and its interactions with other molecules. Although direct crystallographic data for this compound complexes are not readily found, the principles of coordination chemistry suggest how it might interact with metal ions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured as a function of frequency. Specific functional groups absorb at characteristic frequencies. For this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and various C-H, C-N, and C-O stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Computational Studies and Molecular Modeling
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For (2S)-2-Amino-8-hydroxyoctanoic acid, methods like Density Functional Theory (DFT) would be employed to optimize its geometry and calculate a range of electronic descriptors. researchgate.net
These calculations would reveal the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, an electrostatic potential map could be generated, visualizing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are anticipated to be around the carboxyl and hydroxyl oxygen atoms, and the amino group, respectively.
Table 1: Hypothetical Electronic Properties of this compound based on Quantum Chemical Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating capability. |
| LUMO Energy | ~ +1.5 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | ~ 8.0 eV | Suggests high kinetic stability. |
| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule. |
| Electrostatic Potential | Negative potential on carboxyl and hydroxyl groups; Positive potential on the amino group. | Predicts sites for non-covalent interactions. |
Note: The values in this table are illustrative and based on typical ranges observed for similar amino acids. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations of Compound Behavior
Molecular Dynamics (MD) simulations can provide insights into the dynamic nature of this compound in a biological environment, such as in an aqueous solution. These simulations model the movements of atoms over time based on a force field, revealing conformational flexibility and interactions with solvent molecules.
Ligand Docking Studies with Biological Macromolecules
Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein. ajol.info Given its structure as an amino acid analog, this compound could be docked into the active sites of various enzymes, such as amino acid hydroxylases or transaminases, to explore potential interactions.
Docking studies would likely reveal key hydrogen bonds between the amino and carboxyl groups of the compound and residues in a protein's binding pocket. The terminal hydroxyl group could also form crucial interactions, potentially conferring specificity. The long hydrocarbon chain would likely favor interactions with hydrophobic pockets within the protein. The results are often scored based on the predicted binding affinity, providing a rank of potential biological targets. Studies on the binding of other amino acids, such as hydroxyproline (B1673980) to human serum albumin, have shown that hydrophobic forces and specific hydrogen bonds are key determinants of the interaction. creative-proteomics.com
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. While no specific SAR studies exist for this compound, a hypothetical study could involve synthesizing and testing a series of analogs to understand the importance of each functional group.
For instance, analogs could be created by:
Altering the length of the alkyl chain.
Changing the position of the hydroxyl group.
Esterifying the carboxyl group or acylating the amino group.
The biological activity of these analogs would then be measured in a relevant assay. This data could be used to build a model (e.g., a Quantitative Structure-Activity Relationship or QSAR model) that predicts the activity of new, unsynthesized compounds. Studies on antioxidant peptides, for example, have shown that the presence and position of certain amino acid residues, including those with hydroxyl groups, can significantly impact their radical scavenging capacity. mdpi.com
Table 2: Illustrative SAR Data for Analogs of this compound
| Analog | Modification | Predicted Relative Activity | Rationale for Predicted Change |
| (2S)-2-Amino-6-hydroxyhexanoic acid | Shorter alkyl chain | Lower | Reduced hydrophobic interactions with the target. |
| (2S)-2-Amino-8-methoxyoctanoic acid | O-methylation of the hydroxyl group | Lower | Inability to act as a hydrogen bond donor. |
| Methyl (2S)-2-amino-8-hydroxyoctanoate | Esterification of the carboxyl group | Potentially altered | Change in charge and hydrogen bonding capacity. |
Note: This table is a hypothetical representation to illustrate the principles of an SAR study.
Predictive Metabolomics and Flux Balance Analysis
Predictive metabolomics and Flux Balance Analysis (FBA) are systems biology approaches that could situate this compound within a larger metabolic context. nih.gov FBA, for instance, is a mathematical method used to predict metabolic flux distributions in a genome-scale model of a cell.
Derivatization and Analogues
Synthesis of Chemically Modified Analogues of (2S)-2-Amino-8-hydroxyoctanoic acid
The synthesis of chemically modified analogues of this compound can be approached through various synthetic routes, often starting from commercially available precursors or building blocks. A common strategy involves the modification of key functional groups—the amino group, the carboxylic acid, and the terminal hydroxyl group—or alterations to the length and substitution of the octanoic acid backbone.
One plausible synthetic pathway begins with a suitable protected derivative of 8-hydroxyoctanoic acid. The synthesis of 8-hydroxyoctanoic acid itself can be achieved through various methods, including the hydration of oleic acid followed by oxidative cleavage, or from cycloheptanone (B156872) via Baeyer-Villiger oxidation to the corresponding lactone, followed by hydrolysis. A patent describes a process for preparing 8-hydroxyoctanoic acid and its salts for use in the synthesis of biologically active compounds. google.com Another general method for producing amino acids involves the reaction of halogenated carboxylic acid esters with a metal cyanate (B1221674) in the presence of an alcohol, followed by acidic saponification. google.com
For the introduction of the amino group at the C2 position with the desired (S)-stereochemistry, asymmetric synthesis methods are employed. This can be achieved through techniques such as the asymmetric hydrogenation of a dehydroamino acid precursor. For instance, a rhodium precatalyst with a chiral diphosphine ligand can be used to selectively produce the desired enantiomer. researchgate.net Alternatively, enzymatic resolution or the use of chiral auxiliaries can be employed to achieve the desired stereochemistry.
Modifications to the core structure can include:
N-alkylation or N-acylation of the amino group to explore the impact of steric bulk and electronic effects on biological activity.
Esterification or amidation of the carboxylic acid to create prodrugs or to investigate the necessity of a free carboxylate for activity.
Etherification or esterification of the terminal hydroxyl group to modulate lipophilicity and hydrogen bonding capacity.
Varying the chain length of the octanoic acid backbone to assess the optimal distance between the key functional groups.
Introducing substituents along the carbon chain to constrain the molecule's conformation or to introduce new interaction points.
The synthesis of a homologous series of side-chain extended amino acids containing aminooxy functionality has been reported, providing a methodology that could be adapted for creating analogues of this compound. researchgate.net
A general synthetic scheme for producing analogues might involve the following key steps:
Protection of the hydroxyl and carboxyl groups of a suitable starting material, such as 8-hydroxyoctanoic acid.
Introduction of a leaving group at the C2 position.
Stereoselective introduction of an amino group or a precursor.
Modification of the terminal hydroxyl group or the amino group.
Deprotection to yield the final analogue.
The successful synthesis of these analogues allows for a systematic exploration of the structure-activity relationship.
Structure-Function Relationship Studies of Analogues in Biological Systems
Structure-function relationship (SFR) or structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, these studies would involve synthesizing a library of related compounds and evaluating their effects in relevant biological assays.
Applying this logic to this compound, an SAR study would systematically probe the importance of each functional group and the stereochemistry:
The Amino Group: The effect of N-alkylation, N-acylation, and substitution with different functional groups would be assessed. This would reveal whether a primary amine is essential and how steric and electronic properties at this position influence activity.
The Carboxylic Acid: Conversion to esters, amides, or reduction to an alcohol would determine the necessity of the acidic carboxylate for binding to a potential target.
The Hydroxyl Group: Modification of the terminal hydroxyl to ethers or esters would clarify its role in hydrogen bonding or as a potential site for metabolism.
The Carbon Chain: Shortening or lengthening the octyl chain would establish the optimal spacer length between the pharmacophoric groups.
Stereochemistry: Synthesis and testing of the (R)-enantiomer and racemic mixtures would confirm the stereochemical preference of the biological target.
The data from these studies would be compiled into a table to visualize the relationship between structural modifications and biological activity, guiding the design of more potent and selective analogues.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues
| Analogue | Modification | Relative Activity |
| Parent Compound | This compound | 1 |
| Analogue 1 | (2R)-2-Amino-8-hydroxyoctanoic acid | < 0.1 |
| Analogue 2 | (2S)-2-(Methylamino)-8-hydroxyoctanoic acid | 0.5 |
| Analogue 3 | (2S)-2-Amino-octanoic acid | 0.2 |
| Analogue 4 | (2S)-2-Amino-8-methoxyoctanoic acid | 0.8 |
| Analogue 5 | Methyl (2S)-2-amino-8-hydroxyoctanoate | 0.1 |
Design and Synthesis of Photoaffinity Probes
To identify the cellular targets of this compound and to study its binding interactions, photoaffinity probes are invaluable tools. These probes are designed to be structurally similar to the parent compound but contain a photoreactive group and often a reporter tag for detection and isolation.
The design of a photoaffinity probe for this compound would involve several key considerations:
Photoreactive Group: A diazirine or benzophenone (B1666685) group is commonly used. Diazirines are small and can be activated by UV light to form a highly reactive carbene that can form a covalent bond with nearby amino acid residues of a target protein. unimi.itresearchgate.net Benzophenones are another option, forming a reactive triplet state upon UV irradiation.
Reporter Tag: A biotin (B1667282) tag is frequently incorporated to allow for the affinity purification of the cross-linked protein-probe complex using streptavidin-coated beads. nih.govnih.gov An alkyne or azide (B81097) handle can also be included for "click" chemistry-based detection and enrichment. unimi.it
Linker: A linker arm may be necessary to spatially separate the reporter tag from the pharmacophore to minimize steric hindrance and maintain biological activity.
The synthesis of such a probe would be a multi-step process. For example, a synthetic route could involve coupling a protected this compound core to a building block containing the photoreactive moiety and another containing the reporter tag. nih.gov The position of attachment of these groups is critical and should be guided by the SAR data to ensure that the probe retains high affinity for the target.
Once synthesized, the photoaffinity probe is incubated with a biological sample (e.g., cell lysate or intact cells). Upon UV irradiation, the probe covalently binds to its target protein(s). The tagged proteins can then be enriched and identified using techniques such as mass spectrometry. rsc.org
Investigation of Prodrug Strategies and Their Mechanisms
Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body through enzymatic or chemical transformation. tandfonline.com This approach can be used to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. nih.govnih.gov For this compound, several prodrug strategies could be explored.
Improving Oral Bioavailability:
Amino acids are often transported across the intestinal epithelium by specific transporters. nih.gov A key strategy would be to create prodrugs that are recognized by these transporters, thereby enhancing absorption.
Ester Prodrugs: The carboxyl group of this compound can be esterified to increase its lipophilicity and facilitate passive diffusion across cell membranes. Simple alkyl esters are a common choice.
Amino Acid Prodrugs: The amino group can be coupled to another amino acid to create a dipeptide-like prodrug. These are often substrates for peptide transporters like PEPT1, which is highly expressed in the intestine. tandfonline.com For example, valacyclovir (B1662844) is a valine ester prodrug of acyclovir (B1169) with significantly improved oral bioavailability. tandfonline.com
Phosphate (B84403) Prodrugs: The terminal hydroxyl group could be phosphorylated to create a water-soluble prodrug that can be cleaved by phosphatases in the body to release the active compound.
Targeted Delivery:
Prodrugs can be designed to be activated at a specific site in the body. For example, if the target of this compound is in a particular tissue that has high levels of a specific enzyme, a prodrug could be designed to be a substrate for that enzyme.
Mechanism of Action:
The mechanism of a prodrug involves two key steps: delivery to the site of action and conversion to the active drug. The intended mechanism for an amino acid prodrug of this compound would be:
The prodrug is administered and absorbed, for instance, via an amino acid or peptide transporter in the gut. mdpi.com
Once in the bloodstream or target tissue, endogenous enzymes such as esterases or peptidases cleave the promoiety.
The active this compound is released at or near its site of action.
The stability of the prodrug in the gastrointestinal tract and in systemic circulation is a critical factor that needs to be optimized to ensure efficient delivery of the parent drug. psu.edu
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Type | Promoieties | Target Transporter/Enzyme | Goal |
| Ester Prodrug | Methyl, Ethyl | Esterases | Enhance lipophilicity and passive diffusion |
| Amino Acid Prodrug | Valine, Glycine | PEPT1, Amino Acid Transporters | Improve active transport across the intestine |
| Phosphate Prodrug | Phosphate | Alkaline Phosphatases | Increase aqueous solubility |
Future Research Directions and Emerging Perspectives
Discovery of Novel Biological Activities and Receptors
A primary avenue for future investigation lies in the comprehensive screening of (2S)-2-Amino-8-hydroxyoctanoic acid for novel biological activities. Its structural similarity to endogenous signaling molecules suggests it may interact with various cellular receptors. For instance, the family of hydroxy-carboxylic acid (HCA) receptors, which are G protein-coupled receptors, are activated by various hydroxy fatty acids. Notably, the HCA3 receptor is activated by 3-hydroxy-octanoic acid, and 2-hydroxyoctanoic acid has also been shown to activate this receptor, although its physiological relevance remains to be determined. frontiersin.org Future studies should, therefore, include binding and activation assays for the full panel of HCA receptors and other orphan GPCRs.
Furthermore, the incorporation of fatty amino acids like (S)-2-aminooctanoic acid into peptides has been shown to enhance their antimicrobial activity. nih.gov This suggests that this compound could serve as a valuable building block for creating novel peptide-based therapeutics with improved potency and pharmacokinetic properties. Systematic screening against a broad panel of bacterial and fungal pathogens is warranted.
Elucidation of Unexplored Metabolic and Signaling Pathways
Understanding the metabolic fate and signaling pathways influenced by this compound is crucial for its potential development as a therapeutic or research tool. While the metabolism of medium-chain fatty acids and some hydroxy fatty acids is partially understood, the specific enzymes and pathways that would act on this amino-functionalized version are unknown. hmdb.cahmdb.ca Future research should employ stable isotope tracing to follow the metabolic conversion of this compound in various cell types and in vivo models.
Investigating its impact on cellular signaling is another critical frontier. The activation of HCA receptors is known to modulate lipolysis and inflammatory responses. frontiersin.org It is, therefore, plausible that this compound could influence pathways related to lipid metabolism, energy homeostasis, and immune function.
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of this compound and a diverse library of its analogues is a prerequisite for detailed structure-activity relationship (SAR) studies. While synthetic methods for related compounds, such as 2-amino-8-oxodecanoic acids and (2S)-2-amino-7,8-epoxyoctanoic acid, have been reported, the development of flexible and efficient routes to a variety of analogues remains a key objective. nih.govnih.gov
Future synthetic efforts should focus on strategies that allow for the facile modification of the alkyl chain length, the position of the hydroxyl group, and the stereochemistry at both the alpha-carbon and the carbon bearing the hydroxyl group. The development of chemoenzymatic approaches, combining the precision of biocatalysis with the versatility of organic synthesis, could be particularly fruitful.
Integration with Systems Biology and Multi-Omics Approaches
To gain a holistic understanding of the cellular effects of this compound, its study must be integrated with systems biology and multi-omics approaches. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive snapshot of the molecular changes induced by this compound. This approach can help in identifying not only the primary targets but also off-target effects and downstream consequences of its interaction with cellular machinery. frontiersin.orgnih.govresearchgate.net
For example, treating cells with this compound and subsequently analyzing the changes in the proteome and metabolome could reveal novel enzymatic substrates or signaling nodes affected by the compound. This unbiased, data-rich approach is essential for hypothesis generation and for understanding the compound's mechanism of action in a broader biological context.
Exploration of Biocatalytic Applications
The inherent chirality and bifunctionality of this compound make it an attractive target and tool for biocatalysis. Enzymes such as transaminases have been successfully used for the synthesis of the related compound (S)-2-aminooctanoic acid. nih.gov Future work should focus on identifying or engineering enzymes, such as amine dehydrogenases or hydroxylases, that can selectively produce this compound from simple precursors.
Q & A
Basic Research Questions
Q. How can (2S)-2-Amino-8-hydroxyoctanoic acid be identified and quantified in biological samples?
- Methodology : Utilize liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction chromatography (HILIC) for polar metabolite separation. For quantification, apply isotopic labeling (e.g., ¹³C-labeled internal standards) to correct for matrix effects. Multivariate statistical analysis, such as partial least squares-discriminant analysis (PLS-DA), can differentiate its presence in metabolomic datasets .
- Key Data : In comparative metabolomics of ovine and bovine serum, this compound was identified as a top differential metabolite (VIP ≥1, fold change ≥2, p ≤0.05) using positive-ion mode LC-MS .
Q. What are the known biological roles of this compound in fungal secondary metabolism?
- Methodology : Investigate biosynthetic gene clusters (e.g., apicidin clusters in Fusarium species) via gene knockout and heterologous expression. Use HPLC-MS to track intermediates in mutants lacking key enzymes like Apf7 (P450 oxidase) or Apf9 (hydroxylase) .
- Key Finding : In Fusarium fujikuroi, deletion of apf9 results in accumulation of 2-amino-8-hydroxyoctanoic acid instead of 2-aminooctanedioic acid, confirming its role as a precursor in apicidin biosynthesis .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with metalloenzymes like human arginase I?
- Methodology : Synthesize enantiomerically pure forms via asymmetric catalysis (e.g., Sharpless epoxidation) and validate using X-ray crystallography. Co-crystallize the compound with human arginase I to resolve metal-bridging interactions (e.g., Mn²⁺ coordination) .
- Key Structural Insight : The (2S)-configuration enables unique coordination geometry with manganese ions in the arginase active site, as shown in a 2.1 Å resolution crystal structure (PDB ID: 3KV0) .
Q. How can contradictory data in metabolomic studies involving this compound be resolved?
- Methodology : Apply Benjamini-Hochberg correction to adjust p-values for false discovery rates in high-throughput datasets. Combine univariate (fold change) and multivariate (VIP scores) analyses to prioritize significant metabolites. Validate findings using orthogonal methods like NMR or stable isotope tracing .
- Example : In ovine serum studies, discrepancies in metabolite abundance (e.g., 269 differential ions in positive-ion mode vs. 143 in negative-ion mode) highlight the need for mode-specific normalization protocols .
Q. What synthetic strategies are optimal for producing this compound derivatives with modified hydroxylation patterns?
- Methodology : Employ regioselective hydroxylation using engineered P450 monooxygenases or chemical oxidation (e.g., OsO₄-mediated dihydroxylation). Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using high-resolution mass spectrometry (HRMS) .
- Case Study : Epoxidation of (2S)-2-aminooctanoic acid with m-chloroperbenzoic acid yields (2S)-2-amino-7,8-epoxyoctanoic acid, a structural analog with distinct enzyme inhibition properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
